molecular formula C21H26ClN5O2S B2789127 3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea CAS No. 921507-72-4

3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea

Cat. No.: B2789127
CAS No.: 921507-72-4
M. Wt: 447.98
InChI Key: DRZOKKAYDTWYDE-UHFFFAOYSA-N
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Description

3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea is a complex organic compound that features a combination of piperazine, thiazole, and urea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea typically involves multiple steps:

    Formation of the piperazine derivative: The starting material, 2-chlorophenyl, is reacted with piperazine to form 4-(2-chlorophenyl)piperazine.

    Thiazole ring formation: The piperazine derivative is then reacted with a thiazole precursor under specific conditions to form the thiazole ring.

    Urea formation: Finally, the thiazole derivative is reacted with cyclopentyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-cyclohexylurea: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    1-(4-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea: Contains a phenyl group instead of a cyclopentyl group.

Uniqueness

3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-3-cyclopentylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O2S/c22-17-7-3-4-8-18(17)26-9-11-27(12-10-26)19(28)13-16-14-30-21(24-16)25-20(29)23-15-5-1-2-6-15/h3-4,7-8,14-15H,1-2,5-6,9-13H2,(H2,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZOKKAYDTWYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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